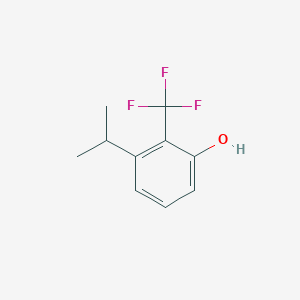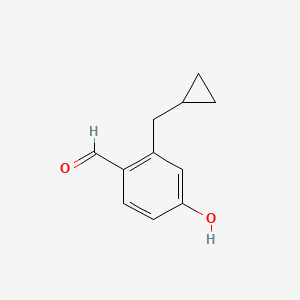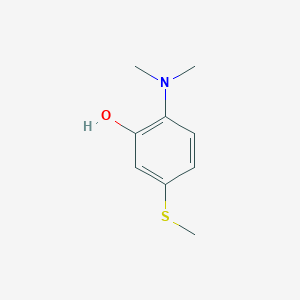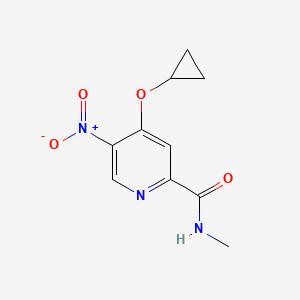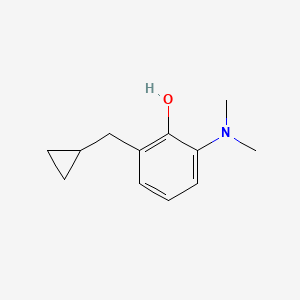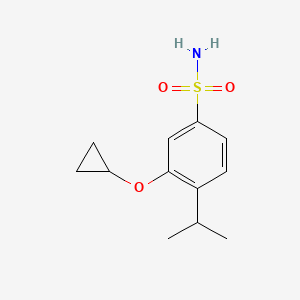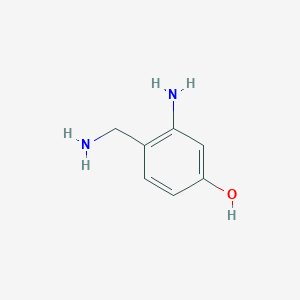
3-Amino-4-(aminomethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(aminomethyl)phenol is an organic compound with the molecular formula C7H10N2O. It contains a phenol group substituted with an amino group at the 3-position and an aminomethyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Amino-4-(aminomethyl)phenol involves the Petasis borono-Mannich reaction. This reaction utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst. The reaction conditions are mild, and the process yields high amounts of the desired product in a short time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of the Petasis borono-Mannich reaction can be scaled up for industrial applications. The use of magnetic nanoparticles as a catalyst offers advantages such as reusability and good functional group tolerance, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(aminomethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound
Applications De Recherche Scientifique
3-Amino-4-(aminomethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its use in developing pharmaceuticals with antibacterial and antimalarial properties.
Industry: Utilized in the production of hair dye couplers, heat-curable thermosetting surface coatings, and corrosion-inhibiting coatings
Mécanisme D'action
The mechanism of action of 3-Amino-4-(aminomethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to antimicrobial, anti-inflammatory, and other therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenol: Similar structure but lacks the aminomethyl group.
3-Aminophenol: Similar structure but lacks the aminomethyl group.
4-Hydroxybenzylamine: Similar structure but with a different substitution pattern
Uniqueness
3-Amino-4-(aminomethyl)phenol is unique due to the presence of both amino and aminomethyl groups on the phenol ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3-amino-4-(aminomethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4,8-9H2 |
Clé InChI |
ZLPOELJMCUVSCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


